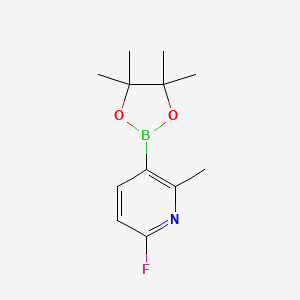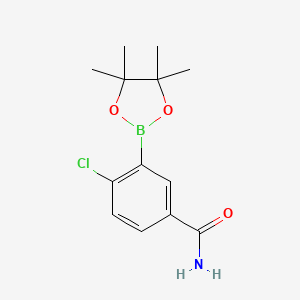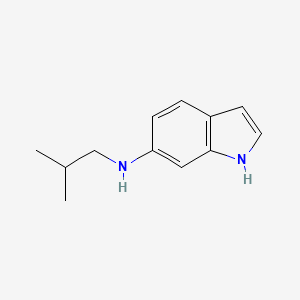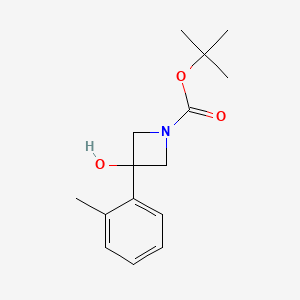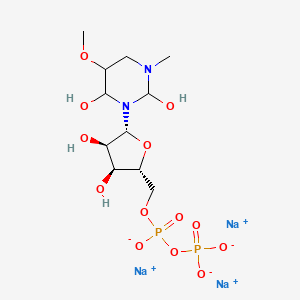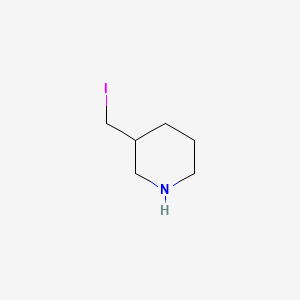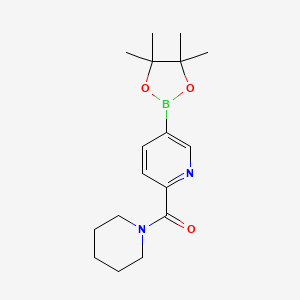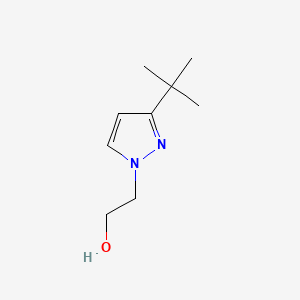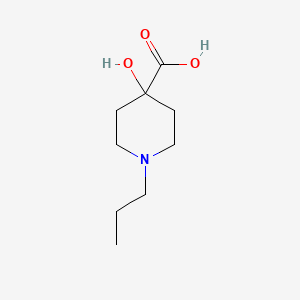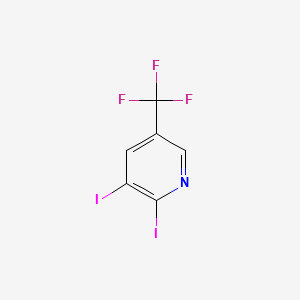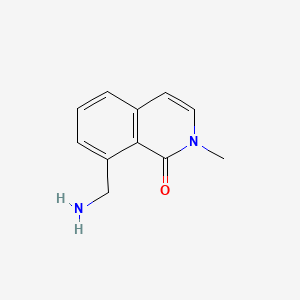![molecular formula C11H22N2 B595304 3-Methyl-3,9-diazaspiro[5.6]dodecane CAS No. 1256643-45-4](/img/structure/B595304.png)
3-Methyl-3,9-diazaspiro[5.6]dodecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-3,9-diazaspiro[5.6]dodecane is a chemical compound with the molecular formula C11H22N2 . It is typically available in the form of a dihydrochloride hydrate . The compound is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of 3-Methyl-3,9-diazaspiro[5.6]dodecane consists of a spirocyclic system with two nitrogen atoms incorporated into the ring structure . The InChI code for this compound is 1S/C11H22N2.2ClH.H2O/c1-13-9-5-11(6-10-13)3-2-7-12-8-4-11;;;/h12H,2-10H2,1H3;2*1H;1H2 .Physical And Chemical Properties Analysis
3-Methyl-3,9-diazaspiro[5.6]dodecane has a molecular weight of 255.23 . It is a solid at room temperature and is typically stored at room temperature . The compound is a dihydrochloride hydrate, indicating that it forms a salt with hydrochloric acid and incorporates water into its structure .Aplicaciones Científicas De Investigación
Synthesis and Drug Discovery Platforms
3-Methyl-3,9-diazaspiro[5.6]dodecane, through its structural analogs, has shown significant promise in the field of synthetic organic chemistry and drug discovery. The synthesis of spirocyclic scaffolds, inspired by bioactive natural products, provides ready-to-use building blocks designed for ease of conversion to lead generation libraries. These spiro scaffolds, including 3,7-diazaspiro[5.6]dodecane variants, have been synthesized using robust methods such as ring-closing metathesis (RCM) and are key in developing potential therapeutic agents due to their structural complexity and functional versatility (Jenkins et al., 2009).
Catalyst-Free Synthesis of Nitrogen-Containing Heterocycles
The development of efficient, catalyst-free synthetic routes for nitrogen-containing spiro heterocycles, like 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones, demonstrates the chemical versatility and potential for novel compound synthesis of this spirocyclic framework. This method, leveraging double Michael addition reactions, highlights the compound's applicability in creating high-yield, structurally diverse molecules within short reaction times, paving the way for new pharmaceuticals and materials (Aggarwal, Vij, & Khurana, 2014).
Antagonistic and Immunomodulatory Properties
Specific derivatives of 3,9-diazaspiro[5.5]undecane have been identified as CCR8 antagonists with potential therapeutic applications in treating chemokine-mediated diseases, especially respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This application underscores the compound's relevance in developing treatments for inflammatory and immune-mediated diseases (Norman, 2007).
Solid-Phase Synthesis Platforms
The microwave-assisted solid-phase synthesis of diazaspirocycles, including 3,9-diazaspiro[5.5]undecanes, highlights the compound's role in facilitating the rapid development of complex molecular architectures. This approach, utilizing resin-bound bismesylates and a novel resin linker, illustrates the efficiency and adaptability of spirocyclic compounds in synthesizing potential pharmacological agents under streamlined conditions (Macleod et al., 2006).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
3-methyl-3,10-diazaspiro[5.6]dodecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-13-9-5-11(6-10-13)3-2-7-12-8-4-11/h12H,2-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALAEASTAWASBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CCCNCC2)CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3,9-diazaspiro[5.6]dodecane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

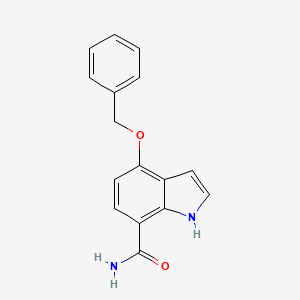
![6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B595222.png)
